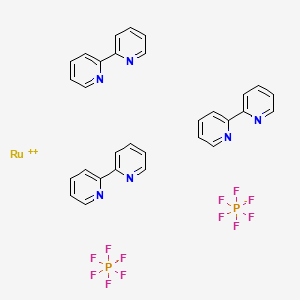

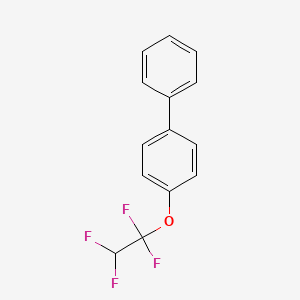

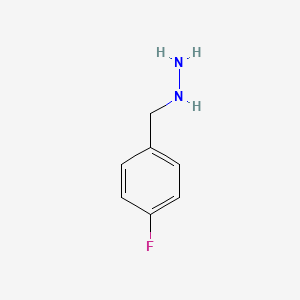

![molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2](/img/structure/B1339314.png)

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is an amine-reactive molecule that enables crosslinking of acrylamide to proteins and other biomolecules containing amines . This reagent isn’t soluble in aqueous media. The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates .

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO4 . The InChI string is InChI=1S/C10H15NO4/c12-8-5-6-9 (13)11 (8)7-3-1-2-4-10 (14)15/h1-7H2, (H,14,15) and the canonical SMILES string is C1CC (=O)N (C1=O)CCCCCC (=O)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area is 74.7 Ų . The compound is not soluble in aqueous media but has improved solubility in organic solvents .科学的研究の応用

Transdermal Permeation Enhancers

Research by Farsa et al. (2010) investigated a series of alkyl esters and alkylamides of hexanoic acid substituted with tertiary amino groups for their activity as transdermal permeation enhancers. They found that certain derivatives, such as Decyl 6-(pyrrolidin-1-yl)hexanoate, exhibited significant activity in enhancing the permeation of theophylline through human skin, suggesting potential applications in transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.

Cardiotonic Activity

A study by Mosti et al. (1992) focused on the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents, analyzing their cardiotonic activities. The results indicated that some of these compounds, particularly those with a 5-cyano-2-trifluoromethyl group, exhibited notable positive inotropic activity, marking them as potential milrinone analogues for treating cardiac conditions Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992.

Microbial Reduction for Chiral Intermediates

Patel et al. (1993) demonstrated the enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, to produce a key chiral intermediate with high optical purity. This process involved the use of Acinetobacter calcoaceticus and highlighted the potential of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications Patel, Banerjee, Mcnamee, Brzozowski, Hanson, & Szarka, 1993.

Synthesis of Plant Growth Regulators

Zhao Qing-lan (2007) reported the synthesis of Hexanoic acid 2-(diethylamino) ethyl ester (DA-6), a plant growth regulator, from hexanoic acid and N,N-diethylamino ethanol. This study optimized the synthesis conditions, achieving a reaction yield of 93.5% with a purity of 95%, demonstrating its feasibility for agricultural applications Zhao Qing-lan, 2007.

特性

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJOKCBRKKFOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572182 |

Source

|

| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester | |

CAS RN |

192225-64-2 |

Source

|

| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

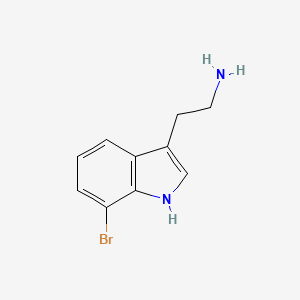

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)